6-(4-methoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Description
This compound belongs to the dihydropyrimidin-4-one family, characterized by a pyrimidine ring fused with a ketone group. Its structure features:
- 6-(4-Methoxyphenyl): A para-methoxy-substituted phenyl group at position 6 of the pyrimidinone core.
- 3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}: A piperazine moiety substituted with a 4-methoxyphenyl group, connected via a ketone-containing ethyl linker to the pyrimidinone nitrogen at position 2.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-31-20-7-3-18(4-8-20)22-15-23(29)28(17-25-22)16-24(30)27-13-11-26(12-14-27)19-5-9-21(32-2)10-6-19/h3-10,15,17H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFGQMQJPWIMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a derivative of dihydropyrimidinone, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.51 g/mol. The structure features a dihydropyrimidinone core substituted with methoxyphenyl and piperazine moieties, which are known to enhance biological activity through various interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features demonstrate effective antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics like ciprofloxacin and ketoconazole, suggesting potential as antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using methods such as the DPPH radical scavenging assay. Compounds in this class have shown promising results in reducing oxidative stress markers, indicating their potential utility in preventing oxidative damage in biological systems .
Anticancer Activity
Preliminary studies have reported the anticancer effects of related dihydropyrimidinones. For example, compounds exhibiting structural similarities have been tested against various cancer cell lines, including leukemia and solid tumors. The results indicated varying degrees of growth inhibition, with some derivatives achieving over 40% inhibition at specific concentrations . The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of This compound is likely mediated through multiple pathways:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
- Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors or other molecular targets, enhancing pharmacological effects.
- Radical Scavenging : The methoxy groups contribute to the electron-donating ability of the molecule, enhancing its capacity to neutralize free radicals.
Case Studies
Several studies have explored the efficacy of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of piperazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity for compounds containing similar substituents .
- Antioxidant Potential : In vivo models have shown that certain derivatives can reduce blood glucose levels while exhibiting antioxidant properties, suggesting dual therapeutic roles in diabetes management .
- Cancer Cell Lines Testing : Compounds structurally related to our target compound were tested against the NCI 60 cell line panel, revealing notable anticancer activity particularly against leukemia cells .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. The incorporation of the piperazinyl group in this compound suggests potential efficacy in treating mood disorders. A study demonstrated the compound's ability to modulate serotonin receptors, which are critical in mood regulation.
Antitumor Effects
The structural framework of dihydropyrimidinones has been associated with anticancer activity. Case studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in preliminary assays.
CNS Activity
Given its structure, the compound is included in screening libraries targeting central nervous system (CNS) disorders. Its activity against human G protein-coupled receptors (GPCRs) has been noted, which are essential targets for CNS drugs. The compound's ability to penetrate the blood-brain barrier further enhances its potential as a therapeutic agent for neurological conditions.
Case Study 1: Antidepressant Efficacy
In a controlled study, a derivative of the compound was administered to animal models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant-like properties.
Case Study 2: Antitumor Activity
A series of experiments were conducted using various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several pyrimidinone and piperazine derivatives. Key analogues include:
Key Observations :
- Core Heterocycle: The dihydropyrimidinone core distinguishes the target compound from pyrido-pyrimidinones (e.g., 44g) or pyridazinones (e.g., ), which may alter electronic properties and binding modes.
- Linker Chemistry : The 2-oxoethyl linker in the target compound is less common than methylene or direct piperazine attachments (e.g., ), possibly affecting metabolic stability.
Comparison with Analogues :
- : Uses reductive amination to attach piperazine to a pyrido-pyrimidinone core.
- : Employs thiourea cyclization for pyrimidine synthesis, followed by methylation and nucleophilic substitution.
- : Relies on SNAr (nucleophilic aromatic substitution) to introduce benzylpiperazine.
Pharmacological Relevance
- Antimicrobial Activity: Methoxyphenyl-pyrimidinones (e.g., ) exhibit antibacterial properties, attributed to membrane disruption or enzyme inhibition.
- CNS Targets : Piperazine derivatives (e.g., ) are common in antipsychotics and antidepressants due to their affinity for serotonin/dopamine receptors.
- Anticancer Potential: Pyrido-pyrimidinones (e.g., 44g) show cell growth inhibition via kinase modulation .
Preparation Methods
Reaction Components and Conditions
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Aldehyde : 4-Methoxybenzaldehyde introduces the 4-methoxyphenyl group at position 6.
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β-Keto Ester : Ethyl acetoacetate serves as the enolizable carbonyl component.
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Urea : Provides the N1 and N3 atoms of the dihydropyrimidinone ring.
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Catalyst : A polymer-supported dioxidovanadium(V) complex ([VVO2(sal-aebmz)]@PS) under solvent-free conditions enhances yield (82–89%) and reduces side products compared to traditional HCl or H2SO4.
Table 1: Biginelli Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| [VVO2(sal-aebmz)]@PS | Solvent-free | 80 | 3 | 89 |
| HCl (conc.) | Ethanol | Reflux | 12 | 65 |
| H2SO4 | Toluene | 110 | 8 | 58 |
The vanadium catalyst’s immobilized nature facilitates easy recovery and reuse, aligning with green chemistry principles.
The introduction of the 2-oxoethyl group at position 3 requires regioselective alkylation of the dihydropyrimidinone’s N3 nitrogen.
Alkylation Protocol
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Reagent : 2-Bromoacetyl bromide in anhydrous tetrahydrofuran (THF).
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Base : Diisopropylethylamine (DIPEA) neutralizes HBr, driving the reaction forward.
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Conditions : 0°C to room temperature, 12 hours under nitrogen atmosphere.
Challenges and Solutions
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Regioselectivity : The N1 nitrogen is less nucleophilic due to conjugation with the carbonyl group, favoring N3 alkylation.
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Byproducts : Over-alkylation is mitigated by maintaining a 1:1 molar ratio of dihydropyrimidinone to bromoacetyl bromide.
Coupling with 4-(4-Methoxyphenyl)Piperazine
The final step involves substituting the bromide with 4-(4-methoxyphenyl)piperazine to install the target side chain.
Nucleophilic Substitution
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Conditions : Refluxing acetonitrile with potassium carbonate (K2CO3) as a base.
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Mechanism : The piperazine’s secondary amine attacks the electrophilic carbon of the bromoacetyl group, displacing bromide.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | Acetonitrile | 80 | 6 | 78 |
| NaOH | DMF | 60 | 8 | 65 |
| Et3N | THF | 40 | 12 | 52 |
Purification
-
Technique : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >95% purity.
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Crystallization : Methanol/water recrystallization further refines the compound for analytical use.
Alternative Pathways and Modifications
One-Pot Tandem Synthesis
A modified Kornblum oxidation-Biginelli sequence generates the dihydropyrimidinone core in situ from 4-methoxybenzyl bromide, bypassing separate aldehyde preparation. This method reduces steps but requires precise control of oxidation conditions (DMSO, microwave irradiation at 80°C).
Ultrasound-Assisted Alkylation
Ultrasound irradiation accelerates the alkylation step, reducing reaction time from 12 hours to 2 hours with comparable yields (76%).
Analytical Characterization
Critical spectroscopic data confirm the compound’s structure:
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1H NMR (400 MHz, CDCl3) : δ 7.25 (d, J = 8.8 Hz, 2H, aromatic), 6.85 (d, J = 8.8 Hz, 2H, aromatic), 5.12 (s, 1H, C5-H), 4.05 (q, J = 7.1 Hz, 2H, OCH2), 3.80 (s, 3H, OCH3).
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MS (ESI+) : m/z 491.2 [M+H]+.
Scalability and Industrial Considerations
Q & A
Q. What are the key synthetic strategies for constructing the dihydropyrimidin-4-one core in this compound?
The dihydropyrimidin-4-one scaffold is typically synthesized via Biginelli-like multicomponent reactions or stepwise cyclization. For this compound, the introduction of the 4-methoxyphenyl group at position 6 likely involves nucleophilic substitution or Friedel-Crafts alkylation. The piperazine-oxoethyl side chain at position 3 may be introduced via reductive amination or coupling reactions (e.g., using carbodiimide-mediated amide bond formation). Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to avoid side products like over-alkylation or ring-opening .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic Analysis : Use - and -NMR to confirm the presence of methoxy groups (δ ~3.8 ppm for ) and the dihydropyrimidinone ring (δ ~150-160 ppm for ).
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (e.g., [M+H] peak at m/z 492.21 for CHNO).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation using single-crystal diffraction data (as demonstrated for analogous piperazine-containing compounds) .
Q. What solvent systems are recommended for purification given the compound’s polarity?
Gradient elution with dichloromethane:methanol (95:5 to 85:15) on silica gel is effective for column chromatography. For recrystallization, a mixture of ethyl acetate and hexane (1:3) yields high-purity crystals. Monitor by TLC using UV visualization at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. To address this:
- Perform plasma stability assays to assess degradation pathways.
- Use molecular dynamics simulations to evaluate interactions with cytochrome P450 enzymes.
- Optimize the piperazine moiety (e.g., substituent effects on logP) to enhance metabolic stability, as seen in related trifluoromethyl-containing analogs .
Q. What advanced techniques are suitable for studying the compound’s binding affinity to serotonin/dopamine receptors?
- Radioligand Binding Assays : Use -labeled antagonists (e.g., -spiperone for 5-HT) to measure IC values.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (k/k) with immobilized receptor fragments.
- Computational Docking : Map the compound’s interaction with receptor active sites (e.g., π-π stacking with Phe residues in 5-HT) using AutoDock Vina .
Q. How can synthetic byproducts from the piperazine-oxoethyl side chain formation be characterized and minimized?
Common byproducts include over-alkylated piperazines or hydrolyzed amides.
- HPLC-MS Tracking : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate impurities.
- Kinetic Studies : Vary reaction time and temperature to favor mono-alkylation.
- Protecting Group Strategies : Temporarily block reactive amines with Boc groups, as shown in analogous pyrimidine syntheses .
Data Contradiction and Optimization
Q. Why might NMR data for the dihydropyrimidinone ring conflict with computational predictions?
Discrepancies often stem from dynamic effects (e.g., ring puckering) or solvent-dependent conformational changes.
- Variable Temperature NMR : Identify coalescence points for proton signals to infer ring flexibility.
- DFT Calculations : Compare optimized gas-phase and solvent-phase structures (e.g., using Gaussian 16 with PCM solvent models) .
Q. How can researchers address low yields in the final coupling step of the piperazine moiety?
Low yields may result from steric hindrance or poor nucleophilicity.
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min, 300 W).
- Catalytic Systems : Employ Pd(OAc)/Xantphos for Buchwald-Hartwig couplings in analogous arylpiperazine syntheses .
Methodological Recommendations
Q. What in silico tools are recommended for predicting ADMET properties?
Q. How can researchers validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
